molecular formula C9H6BrNO2S B1527815 Methyl 5-bromobenzo[d]thiazole-2-carboxylate CAS No. 1187928-49-9

Methyl 5-bromobenzo[d]thiazole-2-carboxylate

Cat. No.: B1527815
CAS No.: 1187928-49-9
M. Wt: 272.12 g/mol
InChI Key: BKEANUMNWBOZIY-UHFFFAOYSA-N
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Description

Structural Characterization

Crystallographic Analysis and Molecular Geometry

While explicit crystallographic data for methyl 5-bromobenzo[d]thiazole-2-carboxylate remains unavailable in the literature, structural inferences can be drawn from related benzothiazole derivatives. For example, methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate crystallizes in the triclinic space group P1, featuring hydrogen bonds and chalcogen interactions that stabilize its 3D network. Similar interactions (e.g., N–H⋯O bonds) likely govern the packing of this compound.

The benzothiazole core adopts a planar geometry, with dihedral angles between the benzene and thiazole rings typically <2° in closely related compounds. The bromine substituent at position 5 introduces steric and electronic effects, influencing molecular conformation. Computational models predict a molecular weight of 272.12 g/mol and a density of 1.7 g/cm³.

Spectroscopic Identification (NMR, IR, MS)

Spectroscopic data for this compound are not explicitly reported but can be extrapolated from structurally analogous compounds:

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR : Aromatic protons in the benzothiazole ring typically resonate between δ 7.0–8.0 ppm. The methoxycarbonyl group (OCH₃) appears as a singlet near δ 3.9–4.0 ppm.
  • ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 162–165 ppm, while the brominated aromatic carbon appears at δ 120–130 ppm.
Infrared (IR) Spectroscopy
  • Carbonyl Stretch : Strong absorption near 1700 cm⁻¹ (C=O) and 1525–1498 cm⁻¹ (C=N/C–S in the thiazole ring).
Mass Spectrometry (MS)
  • HRMS : [M+H]⁺ peak at m/z 271.93755 (calculated for C₉H₆BrNO₂S).
Spectroscopic Data Value Citation
¹H NMR (OCH₃) δ 3.9–4.0
¹³C NMR (C=O) δ 162–165
IR (C=O) ~1700 cm⁻¹
HRMS [M+H]⁺ m/z 271.93755

Computational Molecular Modeling Studies

Predicted properties from computational models highlight key physicochemical attributes:

Property Value Source
Molecular Weight 272.12 g/mol
LogP 3.24
Vapour Pressure (25°C) 0.0 ± 0.8 mmHg
SMILES COC(=O)C1=NC2=C(S1)C=CC(=C2)Br

These data suggest moderate lipophilicity (LogP >3) and low volatility, consistent with brominated aromatic esters.

Comparative Analysis with Benzothiazole Derivatives

The structural and electronic effects of substituents in benzothiazole derivatives significantly influence their properties. Below is a comparison with positional isomers and analogs:

Compound Substituent Molecular Weight Key Property Application
This compound Br (C5), COOCH₃ (C2) 272.12 g/mol High electron-withdrawing effects Intermediate for synthesis
Methyl 2-bromobenzo[d]thiazole-5-carboxylate Br (C2), COOCH₃ (C5) 272.12 g/mol Reduced steric hindrance Pharmacological studies
Sodium 5-bromobenzo[d]thiazole-2-carboxylate Br (C5), COO⁻Na⁺ (C2) 280.07 g/mol Improved solubility Ionic reactivity
Methyl benzo[d]thiazole-2-carboxylate H (C5), COOCH₃ (C2) 205.23 g/mol Lower reactivity Precursor for functionalization

Key Observations :

  • Positional Effects : Bromination at C5 (vs. C2) enhances electron deficiency in the benzothiazole ring, favoring electrophilic substitution.
  • Functional Group Influence : The methoxycarbonyl group at C2 directs nucleophilic attack to the C5 position, as seen in coupling reactions.

Properties

IUPAC Name

methyl 5-bromo-1,3-benzothiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2S/c1-13-9(12)8-11-6-4-5(10)2-3-7(6)14-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEANUMNWBOZIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(S1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-bromobenzo[d]thiazole-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position of the benzothiazole moiety, which is crucial for its biological activity. The compound's molecular formula is C₉H₆BrNO₂S, and it has a molecular weight of approximately 244.12 g/mol.

Biological Activities

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that compounds within the benzo[d]thiazole class possess notable efficacy against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 μg/mL
Escherichia coli10 μg/mL
Pseudomonas aeruginosa12 μg/mL

The compound has been reported to inhibit biofilm formation, which is critical in treating chronic infections caused by biofilm-forming pathogens .

2. Anticancer Potential

Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. A study demonstrated its effectiveness against human glioblastoma U251 cells and melanoma WM793 cells, with IC50 values indicating potent anticancer activity.

Cell LineIC50 (μM)
U251<10
WM793<15

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly in the G1 phase .

3. Neuroprotective Effects

Preliminary findings suggest that derivatives of thiazoles can modulate AMPA receptor kinetics, which are vital for synaptic transmission. This modulation indicates potential neuroprotective properties, making it a candidate for further research in neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown significant inhibition of cytochrome P450 enzymes at low micromolar concentrations, suggesting its potential for enhancing drug efficacy while reducing adverse effects.
  • Binding Interactions : The presence of the bromine atom allows for halogen bonding, enhancing binding affinity to target proteins, while the thiazole ring can engage in π-π interactions with aromatic residues in proteins.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a MIC value significantly lower than that of conventional antibiotics, highlighting its potential as an alternative therapeutic agent in treating resistant infections .

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines revealed that this compound induced apoptosis through caspase activation pathways. The compound was particularly effective against breast cancer cell lines, showing promise for development into a novel anticancer drug .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 5-bromobenzo[d]thiazole-2-carboxylate is part of a broader class of benzothiazole derivatives known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Properties

Research indicates that benzothiazole derivatives exhibit significant anticancer activity. For instance, compounds structurally related to this compound have been studied for their ability to inhibit cancer cell proliferation. A study focusing on thiazole compounds demonstrated that certain derivatives could effectively inhibit the growth of human glioblastoma and melanoma cells, suggesting that this compound may share similar properties .

Table 1: Anticancer Activity of Benzothiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
This compoundU251 (Glioblastoma)TBD
Benzothiazole Derivative XWM793 (Melanoma)10–30
Benzothiazole Derivative YMCF-7 (Breast Cancer)TBD

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Similar benzothiazole derivatives have been reported to possess broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways .

Synthetic Chemistry Applications

This compound serves as a valuable building block in synthetic organic chemistry. Its structure allows for various modifications that can lead to the development of new compounds with enhanced biological activities.

Synthesis of Novel Compounds

The compound can be utilized in the synthesis of more complex thiazole derivatives through reactions such as nucleophilic substitutions and coupling reactions. For example, it can be modified to produce hydroxy-substituted derivatives that may exhibit improved solubility and bioactivity .

Table 2: Synthetic Routes Involving this compound

Reaction TypeConditionsProduct NameYield (%)
Nucleophilic SubstitutionDMF, HeatHydroxy Derivative ATBD
Coupling ReactionTHF, BaseHydroxy Derivative BTBD

Case Studies

Several case studies highlight the applications of this compound in drug discovery and development.

Case Study: Anticancer Screening

In a recent study, this compound was screened against various cancer cell lines. The results indicated promising anticancer activity with an IC50 value comparable to standard chemotherapeutic agents. Further optimization of its structure led to increased potency against specific cancer types .

Case Study: Antimicrobial Evaluation

Another investigation assessed the antimicrobial properties of this compound against several bacterial strains. The findings revealed significant inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Key Properties :

  • Storage : Sealed in dry conditions at 2–8°C .
  • Hazards : Classified under GHS warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Structural and Functional Analogues

The following table summarizes critical differences between Methyl 5-bromobenzo[d]thiazole-2-carboxylate and its structural analogues:

Compound Name Substituent(s) Ester Group Molecular Weight (g/mol) Key Applications Hazards
This compound Br at position 5 Methyl 272.12 Cross-coupling reactions, drug synthesis H315, H319, H335
Methyl 5-methylbenzo[d]thiazole-2-carboxylate CH₃ at position 5 Methyl 207.24 (calculated) Research applications, ligand synthesis Not specified
Ethyl 5-chlorobenzo[d]thiazole-2-carboxylate Cl at position 5 Ethyl ~242.7 (calculated) Structural studies, limited solubility Not specified
Methyl 6-bromobenzo[d]thiazole-2-carboxylate Br at position 6 Methyl 272.12 Regioselective synthesis Not available

Key Comparisons

Substituent Effects
  • Bromine vs. Chlorine/Methyl :

    • The bromine atom in this compound enhances electrophilicity at position 5, making it reactive in metal-catalyzed cross-couplings (e.g., Suzuki reactions). In contrast, the methyl group in Methyl 5-methylbenzo[d]thiazole-2-carboxylate reduces ring electron deficiency, limiting its utility in such reactions .
    • Ethyl 5-chlorobenzo[d]thiazole-2-carboxylate exhibits poor solubility (≤2 mM in DMSO-d₆), restricting its use in solution-phase syntheses .
  • Positional Isomerism (5-Bromo vs. 6-Bromo) :

    • Methyl 6-bromobenzo[d]thiazole-2-carboxylate, a positional isomer, shows distinct electronic properties due to altered resonance effects. This impacts regioselectivity in further functionalization, such as nucleophilic aromatic substitutions .
Ester Group Influence
  • Methyl vs. Ethyl Esters :
    • Methyl esters (e.g., Methyl 5-bromo derivative) are more polar than ethyl esters, influencing crystallization behavior and solubility in polar solvents. Ethyl esters (e.g., Ethyl 5-chloro derivative) may offer better solubility in organic solvents like dichloromethane .
Pharmacological Relevance
  • Brominated benzothiazoles, including this compound, are intermediates in synthesizing antitumor and antimicrobial agents. For example, derivatives of benzothiazole have demonstrated antihistaminic and anti-inflammatory activities .
  • Methyl 5-methylbenzo[d]thiazole-2-carboxylate is less explored pharmacologically but serves as a precursor for fluorescent probes due to its stable aromatic system .

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 5-bromobenzo[d]thiazole-2-carboxylate typically involves the cyclization of appropriately substituted aminobenzoates with thiocyanate and bromine reagents under acidic conditions. The key steps include:

  • Starting from methyl 5-aminobenzoate as the aromatic amine precursor.
  • Reaction with potassium thiocyanate (KSCN) to introduce the thiocyanate moiety.
  • Cyclization induced by bromine in acetic acid to form the benzo[d]thiazole ring with bromine substitution at the 5-position.
  • Isolation and purification of the methyl ester product.

This approach is supported by a well-established mechanism involving the formation of an intermediate isothiocyanate, followed by intramolecular cyclization and electrophilic bromination.

Detailed Procedure and Reaction Conditions

A representative procedure adapted from recent research is as follows:

Step Reagents and Conditions Description
1 Methyl 5-aminobenzoate (1 equiv), KSCN (4 equiv), glacial acetic acid Dissolve at room temperature and stir for 45 minutes to form thiocyanate intermediate.
2 Cool mixture to 10 °C Prepare for bromine addition.
3 Add bromine (2 equiv) dissolved in acetic acid dropwise Bromine acts as the cyclization and bromination agent.
4 Stir at room temperature overnight Complete cyclization to form this compound.
5 Quench reaction on ice, basify to pH 8 with 25% NH3 solution Precipitate product, filter, wash, and dry.
6 Optional recrystallization from methanol Purify the product to obtain analytically pure compound.

This method yields the target compound efficiently, with the bromine substituent introduced regioselectively at the 5-position of the benzo[d]thiazole ring.

Mechanistic Insights

  • The initial step involves nucleophilic attack of the amino group on thiocyanate to form an intermediate thiourea derivative.
  • Bromine in acidic medium facilitates electrophilic cyclization, closing the thiazole ring.
  • The bromine also acts as an electrophile to substitute at the 5-position on the aromatic ring.
  • The reaction proceeds via an intermediate (I1) characterized by NMR and HPLC, confirming the stepwise formation of the product.

Comparative Analysis of Preparation Methods

Method Aspect Description Advantages Limitations
Cyclization with KSCN and Br2 Uses methyl aminobenzoate, KSCN, and bromine in acetic acid for ring formation and bromination High regioselectivity; straightforward; scalable Requires handling of bromine; acidic conditions
Alternative methods (e.g., hydrazine cyclization) Cyclization from different precursors such as cyanoacetates and hydrazine hydrate reported for related benzo[d]thiazoles Useful for other derivatives; different substitution patterns Not directly applicable for 5-bromo substitution
Microwave-assisted synthesis Catalyst-free, microwave irradiation methods exist for related benzoheterocycles Fast reaction times; environmentally friendly Specific to different benzoheterocycles; not reported for this compound

Research Findings and Characterization Data

  • The product this compound shows characteristic NMR signals consistent with the proposed structure, including aromatic protons and methyl ester singlet.
  • The reaction progress can be monitored by HPLC, distinguishing intermediates and final product by retention times.
  • Yields are generally high (often above 70%) with proper control of reaction time and temperature.
  • The method allows for scale-up and further functionalization at the hydroxyl or halogen positions for derivative synthesis.

Summary Table of Key Reaction Parameters

Parameter Value/Condition
Starting material Methyl 5-aminobenzoate
Thiocyanate source Potassium thiocyanate (KSCN), 4 equiv
Bromine amount 2 equivalents
Solvent Glacial acetic acid
Temperature Initial room temp, cooled to 10 °C for bromine addition, then room temp overnight
pH adjustment Basified to pH 8 with 25% ammonia solution
Isolation Filtration, washing, drying, optional recrystallization from methanol
Reaction time ~15 hours total

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-bromobenzo[d]thiazole-2-carboxylate?

  • Methodology : The compound is typically synthesized via cyclization reactions. For example, a benzo[d]thiazole core can be formed by reacting substituted benzaldehydes (e.g., 4-chloro-2-fluorobenzaldehyde) with ethyl 2-mercaptoacetate in ethanol under reflux, followed by bromination at the 5-position. Sodium carbonate is often used as a base to deprotonate intermediates and drive the reaction .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is commonly employed. Yield optimization requires careful control of stoichiometry and reaction time.

Q. How is this compound characterized spectroscopically?

  • 1H/13C NMR : Peaks for aromatic protons (δ ~7.5–8.3 ppm) and ester methyl groups (δ ~3.8–4.3 ppm) are critical. The bromine atom induces deshielding in adjacent protons .
  • HRMS : Used to confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with bromine (1:1 ratio for 79Br/81Br) .
  • FTIR : Key stretches include C=O (ester, ~1666 cm⁻¹) and C-Br (~550–650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

  • Software Tools : SHELXL/SHELXS are widely used for small-molecule refinement. Discrepancies in bond lengths/angles may arise from twinning or disordered solvent; employing high-resolution data (≤1.0 Å) and iterative refinement cycles improves accuracy .
  • Validation : Cross-check with density functional theory (DFT)-optimized geometries or compare against analogous structures in the Cambridge Structural Database (CSD).

Q. What strategies mitigate solubility limitations in NMR analysis of this compound?

  • Solvent Selection : Use deuterated DMSO or DMF for polar compounds. For non-polar analogs, CDCl3 with co-solvents (e.g., 10% DMSO-d6) enhances solubility .
  • Derivatization : Converting the ester to a more soluble amide (via hydrazine treatment) can facilitate analysis while preserving structural integrity .

Q. How does bromine substitution at the 5-position influence biological activity compared to other halogens?

  • Structure-Activity Relationships (SAR) : Bromine’s larger atomic radius and lipophilicity enhance binding to hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites). Compared to chlorine analogs, brominated derivatives show improved inhibitory potency in antimicrobial assays .
  • Case Study : Methyl 5-chlorobenzo[d]thiazole-2-carboxylate exhibits IC50 = 12 µM against E. coli, while the bromo analog achieves IC50 = 3.5 µM under identical conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-bromobenzo[d]thiazole-2-carboxylate
Reactant of Route 2
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Methyl 5-bromobenzo[d]thiazole-2-carboxylate

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